Thalidomide-4-O-C12-NH2 (hydrochloride)

Description

Historical Context and Evolution of Thalidomide (B1683933) Research Paradigms

Originally developed by the Swiss pharmaceutical company CIBA in 1953 and later introduced by the German company Chemie Grünenthal, thalidomide was initially considered a safe and effective sedative. nih.govwikipedia.org It gained popularity among pregnant women for alleviating morning sickness. nih.govwikipedia.org The subsequent discovery of its devastating teratogenic effects in the early 1960s led to a global medical crisis and its removal from the market in many countries. nih.govwikipedia.org

Decades later, in the 1990s, the discovery of thalidomide's ability to inhibit tumor necrosis factor-alpha (TNF-α) production reignited interest in the molecule. rsc.org This led to its successful use in treating erythema nodosum leprosum, a painful complication of leprosy. nih.gov Further research elucidated its anti-angiogenic properties, which are beneficial in cancer treatment by inhibiting the growth of new blood vessels that tumors need to survive. tandfonline.comsciencedaily.com This paradigm shift transformed thalidomide from a symbol of pharmaceutical disaster to a valuable therapeutic agent for specific conditions, under strict regulatory control. tandfonline.com The continued investigation into its mechanisms of action ultimately revealed that thalidomide and its analogs function as "molecular glues," mediating the interaction between the E3 ubiquitin ligase cereblon (CRBN) and specific target proteins, leading to their degradation. sciencedaily.comnih.gov

Rationale for the Design of Thalidomide-Based PROTAC Ligands

The discovery of thalidomide's interaction with the E3 ligase cereblon (CRBN) was a watershed moment, providing a clear molecular basis for its biological activities. nih.govnih.gov This understanding became the foundation for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of two key parts: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. explorationpub.com

Thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), are ideal for use as E3 ligase ligands in PROTACs because they effectively hijack the CRBN E3 ligase complex. nih.gov By incorporating a thalidomide-based ligand into a PROTAC, researchers can selectively target a disease-causing protein for ubiquitination and subsequent degradation by the proteasome, the cell's natural protein disposal system. This approach offers a powerful strategy to eliminate problematic proteins that are difficult to target with traditional inhibitors. researchgate.netnih.gov The design of various thalidomide-based ligands with different linkers allows for the optimization of PROTAC efficacy and selectivity. explorationpub.com

Thalidomide-4-O-C12-NH2 (hydrochloride) as a Representative Research Compound

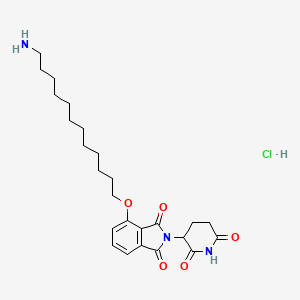

Thalidomide-4-O-C12-NH2 (hydrochloride) is a specialized chemical tool designed for the synthesis of PROTACs. medchemexpress.com It consists of the core thalidomide structure, which serves as the CRBN-binding moiety. Attached to the 4-position of the phthalimide (B116566) ring is a 12-carbon aliphatic chain (C12) that acts as a linker, terminating in an amino group (-NH2). medchemexpress.commedchemexpress.com The hydrochloride salt form enhances its solubility and stability for research applications.

The C12 linker provides a flexible and sufficiently long spacer to connect the thalidomide core to a ligand for a target protein, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and CRBN. explorationpub.com The terminal amino group serves as a convenient chemical handle for conjugation to a wide variety of target protein ligands. rsc.orgnih.gov The synthesis of such derivatives often involves the nucleophilic aromatic substitution of 4-fluorothalidomide with an appropriate amine-terminated linker. nih.govresearchgate.net

While specific research findings for this exact compound are not extensively published, its structure is representative of a class of thalidomide derivatives developed for PROTAC research. Similar compounds with varying linker lengths, such as C7 and C14, are also utilized to optimize the degradation of specific target proteins. chemscene.cominvivochem.cominvivochem.com The choice of linker length is a critical parameter in PROTAC design, as it significantly influences the efficiency of ternary complex formation and subsequent protein degradation. explorationpub.com

Chemical and Physical Properties

| Property | Value |

| Compound Name | Thalidomide-4-O-C12-NH2 (hydrochloride) |

| Synonyms | Not widely available |

| Molecular Formula | C25H36ClN3O4 (for the hydrochloride salt) |

| Molecular Weight | 494.02 g/mol (for the hydrochloride salt) |

| CAS Number | Not widely available for the hydrochloride salt |

| Appearance | Typically a solid powder |

| Application | Ligand for E3 ligase in PROTAC development |

This table is based on the structural components of the named compound and data for similar molecules. Precise values may vary.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H36ClN3O5 |

|---|---|

Molecular Weight |

494.0 g/mol |

IUPAC Name |

4-(12-aminododecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C25H35N3O5.ClH/c26-16-9-7-5-3-1-2-4-6-8-10-17-33-20-13-11-12-18-22(20)25(32)28(24(18)31)19-14-15-21(29)27-23(19)30;/h11-13,19H,1-10,14-17,26H2,(H,27,29,30);1H |

InChI Key |

ZNEQRIRWIFHMKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCCN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Elucidation

The synthesis of thalidomide (B1683933) and its derivatives is a cornerstone of medicinal chemistry, enabling the exploration of their diverse biological activities. The specific compound, Thalidomide-4-O-C12-NH2 (hydrochloride), requires a multi-step approach, beginning with the construction of the fundamental thalidomide scaffold.

Strategies for the Preparation of the Thalidomide Core

The formation of the thalidomide core predominantly involves the reaction between a phthalic acid derivative and a glutamic acid or glutamine precursor. These methods have been refined over time to improve efficiency and yield.

A common and cost-effective route to the thalidomide core begins with phthalic anhydride (B1165640) and L-glutamic acid. sci-hub.se This process typically involves two main steps. sci-hub.seacs.org First, N-phthaloyl-DL-glutamic acid is synthesized by reacting phthalic anhydride with L-glutamic acid. sci-hub.se This intermediate is then cyclized to form the glutarimide (B196013) ring, yielding thalidomide. sci-hub.seacs.org

Alternatively, L-glutamine can be used as the starting material. google.comsphinxsai.com In one approach, phthalic anhydride is reacted with L-glutamine to produce N-phthaloyl L-glutamine. google.comsphinxsai.com This intermediate is subsequently cyclized using a condensing agent to form thalidomide. google.com Another variation involves the use of N-carbethoxyphthalimide, which reacts with L-glutamine to form N-phthaloyl-l-glutamine. researchgate.net

A one-pot procedure has also been described, where L-glutamic acid, phthalic anhydride, and thiourea (B124793) are reacted together under microwave irradiation to yield thalidomide. researchgate.net

Optimization of Reaction Parameters and Yields in Thalidomide Synthesis

Significant research has focused on optimizing the reaction conditions to maximize the yield and purity of thalidomide. Key parameters that are often adjusted include temperature, solvent, and the choice of condensing agent. acs.org

When L-glutamine is the precursor, the initial reaction with phthalic anhydride can be carried out in various solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetic acid at temperatures between 85 to 100°C. google.comsphinxsai.com The subsequent cyclization can be achieved using condensing agents like carbonyldiimidazole or thionyl chloride. google.com One specific method using pivaloylchloride and triethylamine (B128534) in ethyl acetate (B1210297) for the cyclization of N-Phthaloyl-L-glutamine reports a high yield of 85-90%. sphinxsai.com

Microwave-assisted synthesis has also been explored to improve efficiency. A procedure involving the microwave irradiation of N-phthaloyl-L-glutamic acid with thiourea has been shown to produce thalidomide in high yield. researchgate.net

Table 1: Comparison of Thalidomide Synthesis Methods

| Starting Materials | Key Reagents/Conditions | Reported Yield | Reference |

| Phthalic Anhydride, L-Glutamic Acid | Pyridine, Ammonium Acetate, Diphenyl Ether | 56% (overall) | sci-hub.se |

| Phthalic Anhydride, L-Glutamine | Dimethylformamide, Pivaloylchloride, Triethylamine | 72% (step 1), 85-90% (step 2) | sphinxsai.com |

| Phthalic Anhydride, L-Glutamine | Toluene, Triethylamine, Acetyl Chloride, DMF | Not specified | google.com |

| N-carbethoxyphthalimide, L-glutamine | Not specified | Not specified | researchgate.net |

| L-glutamic acid, Phthalic anhydride, Thiourea | Microwave irradiation | High | researchgate.net |

Integration of the -4-O-C12-NH2 Linker Moiety

The functionalization of the thalidomide core is essential for its application in areas like Proteolysis Targeting Chimeras (PROTACs). The -4-O-C12-NH2 linker provides a reactive handle for conjugation to other molecules. targetmol.commedchemexpress.com

Chemical Strategies for Ether and Alkyl Amine Linker Attachment

The attachment of the C12-NH2 linker to the 4-position of the phthalimide (B116566) ring is typically achieved through an ether linkage. This involves the synthesis of a 4-hydroxythalidomide intermediate. The hydroxyl group can then be alkylated with a bifunctional reagent containing a 12-carbon chain and a protected amine. The final step involves the deprotection of the amine to yield the desired product.

While the specific synthesis of Thalidomide-4-O-C12-NH2 is not detailed in the provided search results, analogous syntheses of thalidomide derivatives with shorter alkyl amine linkers at the 4-position of the phthalimide ring have been reported. For instance, "Thalidomide 4'-ether-alkylC2-amine" and "Thalidomide 4'-ether-alkylC4-amine" are available commercially, indicating established synthetic routes for creating such ether-linked amine functionalities. rndsystems.com These compounds serve as functionalized cereblon ligands for PROTAC research and development. rndsystems.com

Methodologies for Conjugation and Derivatization via the Amine Functionality

The terminal primary amine of the -4-O-C12-NH2 linker is a versatile functional group for further chemical modifications. It can readily undergo a variety of reactions, including:

Amide bond formation: The amine can be acylated with carboxylic acids, acid chlorides, or activated esters to form stable amide bonds. This is a common strategy for attaching the thalidomide moiety to a protein-targeting ligand in the construction of PROTACs.

Reductive amination: Reaction with aldehydes or ketones followed by reduction with a suitable reducing agent (e.g., sodium cyanoborohydride) forms secondary amines.

Urea and thiourea formation: Treatment with isocyanates or isothiocyanates yields ureas and thioureas, respectively.

Sulfonamide formation: Reaction with sulfonyl chlorides produces sulfonamides.

The choice of conjugation chemistry depends on the specific application and the nature of the molecule to be attached. Numerous derivatization methods have been developed for amine groups, utilizing reagents such as o-phthalaldehyde (B127526) (OPA), dansyl-Cl, and Fmoc-Cl. mdpi.com

Advanced Purification and Characterization Techniques

Ensuring the purity and confirming the structure of Thalidomide-4-O-C12-NH2 (hydrochloride) is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification:

High-performance liquid chromatography (HPLC) is a primary tool for both the purification and purity assessment of thalidomide and its derivatives. nih.govgoogle.com For purification, preparative HPLC can be used to isolate the target compound from reaction byproducts and starting materials. Analytical HPLC, often with a C18 column, is used to determine the purity of the final product, with detection commonly performed using a UV detector. nih.govnih.gov Methods to achieve high purity, greater than 99.9%, have been reported using recrystallization from solvents like dimethyl sulfoxide (DMSO). google.com Solid-phase extraction (SPE) can also be utilized as a purification technique prior to analysis. mdpi.com

Characterization:

A suite of spectroscopic methods is used to elucidate and confirm the chemical structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the precise structure of the molecule. sci-hub.seacs.org The 1H NMR spectrum of thalidomide shows a characteristic signal for the glutarimide NH proton in the downfield region. uwa.edu.au

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition. sci-hub.seacs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl groups of the phthalimide and glutarimide rings and the N-H bonds. sci-hub.seacs.orgnih.gov

Differential Scanning Calorimetry (DSC) and Powder X-ray Diffractometry (PXRD): These techniques are used to characterize the solid-state properties of the compound, such as its crystallinity. nih.govacs.org

Approaches for Achieving High Purity in Thalidomide-Based Conjugates

The synthesis of Thalidomide-4-O-C12-NH2 (hydrochloride) necessitates a strategic approach to ensure the final product is of high purity. A common synthetic route commences with a suitable thalidomide precursor, such as 4-hydroxythalidomide. The synthesis can be envisioned in several key stages:

Alkylation of 4-Hydroxythalidomide: The phenolic hydroxyl group of 4-hydroxythalidomide is alkylated with a bifunctional C12 linker. This linker would possess a leaving group (e.g., a halide such as bromide or iodide) at one end and a protected amine at the other. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions often required for alkylation but can be readily removed later. The reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

Purification of the Intermediate: Following the alkylation reaction, the crude product, N-Boc-Thalidomide-4-O-C12-amine, is purified to remove unreacted starting materials and by-products. Silica (B1680970) gel flash chromatography is a widely employed technique for this purpose. thieme-connect.de A gradient of solvents, for instance, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the desired compound from the silica gel column. The progress of the purification is monitored by thin-layer chromatography (TLC).

Deprotection of the Amine: The Boc protecting group is removed from the terminal amine of the purified intermediate. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.

Formation of the Hydrochloride Salt and Final Purification: To obtain the hydrochloride salt, the deprotected amine is treated with a solution of hydrogen chloride in a suitable solvent. The final product, Thalidomide-4-O-C12-NH2 (hydrochloride), may then be further purified by recrystallization or precipitation from an appropriate solvent system to achieve the desired high purity.

The table below outlines a generalized synthetic approach and the purification methods employed at each stage.

| Step | Reaction/Process | Key Reagents and Solvents | Purification Method |

| 1 | Alkylation | 4-Hydroxythalidomide, Boc-NH-(CH₂)₁₂-Br, K₂CO₃, DMF | Extraction and solvent removal |

| 2 | Intermediate Purification | Hexane/Ethyl Acetate gradient | Silica Gel Flash Chromatography |

| 3 | Deprotection | Trifluoroacetic Acid, Dichloromethane | Solvent evaporation |

| 4 | Salt Formation & Final Purification | HCl in Dioxane, Diethyl Ether | Precipitation/Recrystallization |

Achieving high purity, often defined as greater than 95%, is critical for the application of these conjugates in biological assays to avoid confounding results from impurities.

Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment

Once synthesized and purified, the definitive structure and purity of Thalidomide-4-O-C12-NH2 (hydrochloride) must be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure.

¹H NMR provides information on the number and chemical environment of protons. For Thalidomide-4-O-C12-NH2 (hydrochloride), one would expect to see characteristic signals for the aromatic protons of the phthalimide ring, the protons of the glutarimide ring, and the protons of the C12 alkyl chain. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the molecule. For instance, the protons on the carbon adjacent to the ether oxygen would appear at a different chemical shift compared to the protons on the carbon adjacent to the terminal amine.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which in turn confirms its elemental composition. For Thalidomide-4-O-C12-NH2, the observed mass would be compared to the calculated mass to a high degree of accuracy (typically within a few parts per million). This is a crucial step in verifying the identity of the synthesized molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. The sample is injected onto a column (commonly a reversed-phase C18 column) and eluted with a mobile phase, such as a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid. medchemexpress.com A detector, typically a UV detector set at a wavelength where the phthalimide ring absorbs strongly, measures the elution of the compound. A pure sample will show a single major peak in the chromatogram. The purity is calculated by integrating the area of this peak and expressing it as a percentage of the total area of all peaks. A purity of >95% is a common standard for such compounds. portlandpress.com

The table below summarizes the key analytical methods and the information they provide for the characterization of Thalidomide-4-O-C12-NH2 (hydrochloride).

| Analytical Method | Information Provided | Expected Observations |

| ¹H NMR Spectroscopy | Proton environment and connectivity | Signals corresponding to aromatic, glutarimide, and C12 linker protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR Spectroscopy | Carbon skeleton | Signals for each unique carbon, including carbonyls, aromatic, and aliphatic carbons. |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition | Observed mass matching the calculated mass of the protonated molecule [M+H]⁺. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity (e.g., >95%). |

Through the careful application of these synthetic and analytical techniques, Thalidomide-4-O-C12-NH2 (hydrochloride) can be prepared in high purity and its structure unequivocally confirmed, ensuring its suitability for downstream research applications.

Molecular Mechanisms of Action and Target Engagement of Thalidomide Based Ligands

Elucidation of Cereblon (CRBN) as a Primary Molecular Target

For many years, the precise molecular mechanisms behind the therapeutic and teratogenic effects of thalidomide (B1683933) remained elusive. A significant breakthrough occurred with the identification of Cereblon (CRBN) as the primary direct target of thalidomide. nih.govnih.govresearchgate.net CRBN was identified through affinity purification methods and is now understood to be the key cellular receptor for thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs). researchgate.netnih.gov The binding of these drugs to CRBN is the initiating event that leads to their diverse biological activities. nih.gov

Cereblon functions as a substrate receptor within a larger protein assembly known as the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex. nih.govresearchgate.net This complex, officially named the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase, is a key component of the cell's protein disposal system. researchgate.netnih.gov The primary function of an E3 ubiquitin ligase is to tag specific substrate proteins with ubiquitin, marking them for destruction by the proteasome. nih.govfrontiersin.org

The CRL4CRBN complex consists of several core proteins, each with a distinct role. researchgate.net CRBN's specific function is to provide substrate specificity to the complex, recognizing and binding to the proteins that are to be ubiquitinated. nih.govnih.gov

| Component | Function within the Complex |

| Cullin 4 (CUL4A or CUL4B) | Acts as a scaffold protein, providing the structural backbone for the complex. researchgate.net |

| Regulator of Cullins 1 (RBX1 or Roc1) | A RING finger protein that recruits the ubiquitin-conjugating enzyme (E2). nih.govresearchgate.net |

| DNA Damage-Binding Protein 1 (DDB1) | Serves as an adaptor protein that links the substrate receptor (CRBN) to the CUL4 scaffold. researchgate.netresearchgate.net |

| Cereblon (CRBN) | Functions as the substrate receptor, determining which proteins the complex will target. nih.govnih.gov |

The binding of a thalidomide-based ligand to CRBN fundamentally alters the substrate specificity of the CRL4CRBN complex. nih.govjst.go.jp Rather than inhibiting the enzyme, the ligand acts as a "molecular glue," creating a new binding surface on CRBN. nih.govnih.gov This newly formed surface has a high affinity for proteins that the complex would not normally recognize. These newly targeted proteins are referred to as "neosubstrates." nih.govjst.go.jp

The process unfolds as follows:

A ligand, such as a thalidomide derivative, binds to a specific hydrophobic pocket within CRBN. nih.gov

This binding induces a conformational change in CRBN, enabling it to recruit a neosubstrate. nih.gov The shape of the specific ligand determines which neosubstrates can be recruited. nih.govnih.gov

The entire CRL4CRBN complex, now bound to the neosubstrate, facilitates the transfer of ubiquitin molecules to the target protein. researchgate.net

The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome. nih.gov

This mechanism is responsible for the therapeutic effects of IMiDs like lenalidomide (B1683929) and pomalidomide (B1683931), which induce the degradation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. researchgate.netnih.govnih.gov

Application in Targeted Protein Degradation (PROTAC Technology)

The discovery of CRBN's function has been harnessed to develop a powerful new class of research tools and potential therapeutics known as Proteolysis Targeting Chimeras (PROTACs). nih.govjst.go.jp This technology exploits the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest. frontiersin.orgmdpi.com

PROTACs are heterobifunctional molecules, meaning they have two distinct active ends connected by a chemical linker. nih.govmdpi.com

One end is a ligand that binds to a specific protein of interest (POI) that needs to be degraded. revvity.com

The other end is a ligand for an E3 ubiquitin ligase, such as CRBN or VHL. mdpi.com

A linker connects these two ligands. frontiersin.org

The PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity. revvity.com This induced proximity is sufficient for the E3 ligase to tag the target protein with ubiquitin, even though it is not a natural substrate. frontiersin.org The ubiquitinated protein is then targeted for degradation by the proteasome. nih.gov A key advantage of PROTACs is their ability to target proteins that have been traditionally considered "undruggable" because they may lack active sites amenable to inhibition. mdpi.comrevvity.com

The compound Thalidomide-4-O-C12-NH2 (hydrochloride) is a chemical tool specifically designed for use in PROTAC technology. It functions as the CRBN-binding component of a PROTAC molecule.

The core thalidomide structure serves as the high-affinity ligand that hijacks the CRL4CRBN E3 ligase complex. nih.govnih.gov

The 4-O-C12-NH2 (hydrochloride) portion is a linker element. The "4-O" indicates that the linker is attached at the 4-position of the phthalimide (B116566) ring via an oxygen atom. nih.gov The "C12" represents a 12-carbon alkyl chain, which provides the necessary length and flexibility to span the distance between CRBN and a target protein. The terminal amine group ("-NH2") provides a reactive site for chemically conjugating this CRBN-binding moiety to a ligand for a specific protein of interest.

In essence, Thalidomide-4-O-C12-NH2 (hydrochloride) is a building block used to synthesize a complete PROTAC. Researchers can attach a ligand for any protein they wish to study or degrade to the amine end of the linker, creating a novel bifunctional degrader molecule. Similar thalidomide-based ligands with different linkers, such as Thalidomide-4-O-C9-NH2, are also used for this purpose, allowing for the systematic optimization of PROTAC design. medchemexpress.com

Pleiotropic Effects and Other Investigated Molecular Interactions

While the degradation of neosubstrates via CRBN is the primary mechanism of action for thalidomide-based ligands, these compounds are also known for their pleiotropic effects, which involve other molecular interactions. nih.gov

Immunomodulatory Effects : Thalidomide and its analogs are potent immunomodulators. spandidos-publications.com They can inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and enhance the production of interleukin-2 (B1167480) (IL-2), which stimulates T-cell activity. nih.govspandidos-publications.com These effects are partly due to the degradation of the Ikaros and Aiolos transcription factors, which act as repressors of T-cell activity. jst.go.jpnih.gov

Anti-Angiogenic Properties : These compounds have been shown to inhibit angiogenesis, the formation of new blood vessels. spandidos-publications.com This is achieved in part by decreasing the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF). spandidos-publications.com

Other CRBN-Related Functions : There is emerging evidence that IMiDs may also modulate other functions of CRBN, such as potential chaperone activities, although these mechanisms are less understood compared to its role in protein degradation. nih.gov

Initially, it was thought that thalidomide must have multiple targets to explain its wide range of effects. However, the current understanding is that many of these pleiotropic outcomes can be traced back to a single primary target, CRBN, and the subsequent degradation of a diverse set of neosubstrate proteins. nih.gov

Immunomodulatory Pathways and Cytokine Modulation

Thalidomide and its analogs are renowned for their potent immunomodulatory effects, primarily through the modulation of cytokine production. A key mechanism is the targeted degradation of specific proteins through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of target proteins.

One of the most significant consequences of this action is the downregulation of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. Thalidomide enhances the degradation of TNF-α mRNA, thereby reducing its production. This mechanism is central to its anti-inflammatory properties.

Furthermore, thalidomide-based ligands can also modulate the production of various interleukins (ILs). For instance, they have been shown to suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), which is implicated in various inflammatory diseases and cancers. Conversely, these compounds can co-stimulate T-cells and enhance the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).

Table 1: Effects of Thalidomide-Based Ligands on Cytokine Production

| Cytokine | Effect of Thalidomide-Based Ligands | Primary Mechanism |

| TNF-α | Decreased production | Enhanced mRNA degradation |

| IL-6 | Decreased production | Transcriptional suppression |

| IL-1β | Decreased production | Inhibition of inflammasome activity |

| IL-10 | Increased production | Co-stimulation of T-cells |

| IL-2 | Increased production | Co-stimulation of T-cells |

Angiogenesis Inhibition Mechanisms

The anti-angiogenic properties of thalidomide and its derivatives are another critical aspect of their therapeutic potential. Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. Thalidomide-based ligands inhibit this process through multiple pathways.

One of the primary mechanisms is the interference with the signaling of key pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). These growth factors are crucial for the proliferation and migration of endothelial cells, which form the lining of blood vessels. Thalidomide has been shown to downregulate the expression of VEGF and its receptors, thereby impeding the angiogenic cascade.

Moreover, the interaction of thalidomide with the Cereblon E3 ubiquitin ligase complex also plays a role in its anti-angiogenic effects. By targeting specific transcription factors for degradation, thalidomide can suppress the expression of genes involved in vessel formation.

Table 2: Research Findings on Angiogenesis Inhibition by Thalidomide Analogs

| Target | Effect | Investigated in |

| VEGF | Downregulation of expression | Human umbilical vein endothelial cells (HUVECs) |

| bFGF | Inhibition of signaling pathway | In vitro and in vivo angiogenesis assays |

| Endothelial Cell Migration | Inhibition | Chick chorioallantoic membrane (CAM) assay |

| Tube Formation | Inhibition | Matrigel tube formation assay |

Investigation of Other Putative Binding Partners and Downstream Signaling Cascades

While Cereblon is the most well-characterized direct target of thalidomide and its analogs, research continues to uncover other potential binding partners and downstream signaling pathways that contribute to their diverse biological activities. The promiscuous nature of these ligands, particularly with the incorporation of linker chains such as the C12 amine in Thalidomide-4-O-C12-NH2 (hydrochloride), suggests the potential for a broader range of protein interactions.

These "off-target" effects are of significant interest as they may explain some of the previously unaccounted-for therapeutic actions and side effects of thalidomide. Proteomics-based approaches, such as affinity-based protein profiling, are being employed to identify novel binding partners. These studies have suggested potential interactions with various cellular proteins, including kinases and transcription factors, which could lead to the modulation of signaling pathways involved in cell proliferation, survival, and apoptosis.

The investigation into these alternative binding partners is crucial for a comprehensive understanding of the pharmacology of thalidomide-based ligands and for the rational design of new derivatives with improved specificity and efficacy.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Pharmacophore Mapping of the Thalidomide (B1683933) Scaffold

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the thalidomide scaffold, this involves pinpointing the key regions responsible for its interaction with proteins like Cereblon (CRBN).

The thalidomide molecule is characterized by two primary heterocyclic ring structures: a phthalimide (B116566) ring and a glutarimide (B196013) ring, connected by an α-linkage. nih.govwjbphs.com Research has consistently shown that both of these rings are fundamental for the molecule's characteristic biological activities. wjbphs.comrsc.org

The interaction with the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) is central to the mechanism of thalidomide and its derivatives. nih.govacs.org Detailed structural studies have revealed that the glutarimide ring is almost entirely responsible for binding to a specific site on CRBN, often called the "tri-tryptophan pocket". nih.govnih.govresearchgate.net This binding is a prerequisite for the subsequent biological effects. The phthalimide ring, on the other hand, plays a crucial role in recruiting "neosubstrates" or target proteins to the CRBN complex, facilitating their subsequent degradation. nih.govnih.gov Therefore, the thalidomide scaffold acts as a molecular glue, with the glutarimide ring anchoring it to CRBN and the phthalimide portion mediating the interaction with new protein targets. scispace.com

The three-dimensional shapes of the phthalimide and glutarimide rings, and their ability to adopt different conformations, are critical to their function. The glutarimide ring is not flat and can exist in different puckered conformations. nih.govrsc.org For instance, when the (S)-enantiomer of thalidomide binds to CRBN, its glutarimide ring adopts a specific C4-endo puckered conformation, which fits snugly into the binding pocket. researchgate.net In contrast, the bound (R)-enantiomer is forced into a more distorted, twisted conformation. researchgate.netrsc.org

Upon binding, the rotational freedom between the phthalimide and glutarimide rings becomes locked, fixing the molecule in a specific orientation at the entrance of the binding pocket. researchgate.net This conformational rigidity in the bound state is crucial for presenting the phthalimide ring correctly to engage with neosubstrate proteins. The stability and specific geometry of these rings are thus paramount for effective biological activity.

Influence of Linker Length and Attachment Point on Molecular Functionality

Thalidomide-4-O-C12-NH2 (hydrochloride) is a derivative where the core thalidomide scaffold has been modified with a linker. This is a common strategy in the design of Proteolysis Targeting Chimeras (PROTACs), where the thalidomide moiety serves to recruit the CRBN E3 ligase. The nature of the linker—its length, flexibility, and attachment point—is a key determinant of the resulting molecule's efficacy.

The "C12" in Thalidomide-4-O-C12-NH2 signifies a 12-carbon alkyl chain. This linker connects the thalidomide core to a terminal amino group (-NH2), which can be used to conjugate a ligand for a target protein. The length of this alkyl chain is not arbitrary; it critically influences the ability of the resulting bifunctional molecule (like a PROTAC) to simultaneously bind CRBN and the target protein.

Systematic studies on similar compounds show a range of alkyl chain lengths being utilized, suggesting that the optimal linker length is dependent on the specific target protein. medchemexpress.cominvivochem.cominvivochem.commedchemexpress.com A linker that is too short may not be able to span the distance between the two proteins, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might introduce excessive flexibility, which can be entropically unfavorable for binding and reduce the effective concentration of the molecule in the desired orientation. researchgate.net Mathematical models and experimental studies confirm that linker length and flexibility are crucial parameters that must be optimized to achieve high-affinity binding and specificity. researchgate.netcolab.wsnih.gov

Interactive Table: Thalidomide Derivatives with Varied Linker Lengths

This table showcases examples of thalidomide-based CRBN ligands with different linker lengths, highlighting the systematic approach to optimizing these molecules for applications like PROTACs.

| Compound Name | Linker Composition | Application |

| Thalidomide-4-O-C2-NH2 | 2-carbon ether linker | CRBN ligand for PROTACs |

| Thalidomide-4-O-C7-NH2 (hydrochloride) | 7-carbon ether linker | CRBN ligand for PROTACs |

| Thalidomide-4-O-C12-NH2 (hydrochloride) | 12-carbon ether linker | CRBN ligand for PROTACs |

| Thalidomide-4-O-C13-NH2 (hydrochloride) | 13-carbon ether linker | CRBN ligand for PROTACs |

| Thalidomide-4-O-C14-NH2 (hydrochloride) | 14-carbon ether linker | CRBN ligand for PROTACs |

The attachment point of the linker on the thalidomide core is another critical variable. In Thalidomide-4-O-C12-NH2, the linker is attached at the 4-position of the phthalimide ring via an oxygen atom ("4-O-"). This is a common and effective derivatization strategy. nih.gov Modifications at other positions on the phthalimide ring, or even on the glutarimide ring, can significantly alter binding affinity and neosubstrate specificity.

For example, the immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide (B1683931) are derivatives of thalidomide with modifications at the 4-position of the phthalimide ring (an amino group in pomalidomide). nih.gov These small changes lead to dramatic differences in their clinical efficacy and the profile of proteins they target for degradation. Other derivatization strategies explored by researchers include replacing the phthalimide core with other bicyclic systems, such as benzotriazole, to create novel CRBN-binding ligands with improved properties. nih.gov

Stereochemical Considerations in Thalidomide Derivatives

Thalidomide possesses a chiral center at the α-carbon of the glutarimide ring, meaning it exists as two non-superimposable mirror-image forms, or enantiomers: (R)-thalidomide and (S)-thalidomide. openochem.orgnih.gov This stereochemistry has profound implications for its biological activity.

It is widely reported that the two enantiomers possess different biological profiles. acs.orgopenochem.orgoregonstate.edu Specifically, the (S)-enantiomer is understood to bind more strongly to Cereblon and is associated with the teratogenic effects of the drug, while the (R)-enantiomer is associated with its sedative effects. acs.orgresearchgate.netrsc.org Studies on fluorinated thalidomide analogs also found the (S)-enantiomer to be more potent than the (R)-enantiomer. nih.gov

A critical factor in the stereochemistry of thalidomide is its rapid racemization under physiological conditions, meaning the (R) and (S) forms can interconvert within the body. acs.orgwalshmedicalmedia.com This makes it impossible to administer just one enantiomer and maintain its stereochemical purity. Therefore, any derivative of thalidomide, including those with long alkyl linkers, must be considered in the context of this chiral instability, as both enantiomers will likely be present in a biological system.

Interactive Table: Properties of Thalidomide Enantiomers

| Property | (R)-Thalidomide | (S)-Thalidomide |

| Primary Associated Effect | Sedative acs.org | Teratogenic acs.org |

| Binding to Cereblon (CRBN) | Weaker researchgate.netrsc.org | Stronger researchgate.netrsc.org |

| In Vivo State | Interconverts to (S)-form acs.orgwalshmedicalmedia.com | Interconverts to (R)-form acs.orgwalshmedicalmedia.com |

Analysis of Chiral Interconversion Under Physiological Conditions

Thalidomide possesses a single chiral center, leading to the existence of (R)- and (S)-enantiomers. nih.gov It is well-established that these enantiomers can interconvert in vivo. nih.govnih.gov This process of racemization is a critical consideration, as the therapeutic and adverse effects of thalidomide are stereospecific. The (R)-enantiomer is primarily associated with the desired sedative effects, while the (S)-enantiomer is linked to the devastating teratogenic effects observed in the past. researchgate.netoregonstate.edu

Under physiological conditions, the acidic proton at the chiral carbon of the glutarimide ring can be abstracted, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in the formation of the other enantiomer. nih.gov Studies have shown that water and hydroxide (B78521) ions can catalyze this interconversion, significantly lowering the energy barrier for the reaction. nih.gov This facile interconversion means that even if a pure enantiomer is administered, a racemic mixture can form within the body, complicating the desired therapeutic outcome. nih.govnih.gov

A hypothesis known as the "in-vivo self-disproportionation of enantiomers" suggests a mechanism to explain the observation that the teratogenic activity is not always seen in animal experiments using (R)-thalidomide, despite the ready in vivo racemization. nih.gov This hypothesis posits that a portion of the thalidomide enantiomers epimerizes in vivo, followed by the precipitation of the less soluble racemic thalidomide. This would leave the enantiomerically purer form in solution to exert its biological effects. nih.gov

Design Approaches for Enantiomeric Purity and Stereoselective Activity

The challenge of chiral instability has spurred the development of design strategies aimed at producing enantiomerically pure and stereoselective thalidomide analogs. The primary goal is to create molecules that are resistant to racemization while retaining or enhancing the desired therapeutic activity.

One approach involves modifying the chemical structure to increase the energetic barrier to enolization. This can be achieved by introducing substituents that sterically hinder the abstraction of the chiral proton or electronically disfavor the formation of the enolate intermediate. For instance, α-fluoro-substituted thalidomide analogs have been synthesized to this end. encyclopedia.pub

Another strategy focuses on the development of analogs where the stereocenter is more stable. The thalidomide analogue EM12, which is metabolically more stable and teratogenically more potent in monkeys than thalidomide, has been studied to understand stereoselective distribution. nih.gov Studies with the pure enantiomers of EM12 revealed that the (S)-enantiomer was significantly more teratogenic than the (R)-enantiomer in monkeys. nih.gov Interestingly, these studies also showed stereoselective racemization, with the (S)-enantiomer being eliminated more slowly, possibly due to stereospecific binding and metabolism. nih.gov

The ultimate aim of these design approaches is to produce a therapeutically effective enantiomer that does not convert to its harmful counterpart in vivo, thereby separating the desired medicinal properties from the toxicological risks. oregonstate.edu

Computational and Ligand-Based Drug Design Methodologies

Computational tools have become indispensable in the rational design and optimization of thalidomide analogs, including those with specific linkers like Thalidomide-4-O-C12-NH2 (hydrochloride).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. technologynetworks.com For thalidomide and its analogs, QSAR studies have been employed to predict their therapeutic and toxic effects based on various molecular descriptors. encyclopedia.pub

These models can help in understanding the key structural features required for a desired activity, such as the inhibition of tumor necrosis factor-alpha (TNF-α). encyclopedia.pub By analyzing a dataset of thalidomide analogs with known activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This allows for the virtual screening of large libraries of potential drug candidates and prioritizes the synthesis of the most promising ones, thereby accelerating the drug discovery process. technologynetworks.com However, it is important to note that many current QSAR models have limitations, such as a reliance on simplified 2D molecular representations and a potential lack of adaptability to new data. technologynetworks.com

Molecular Docking and Virtual Screening Applications in Lead Optimization

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of thalidomide analogs, docking is used to simulate the interaction between the small molecule and its protein target, most notably Cereblon (CRBN), an E3 ubiquitin ligase component. nih.govnih.gov The binding of thalidomide to CRBN is a key event that mediates many of its biological effects. nih.govnih.gov

Molecular docking studies can provide detailed insights into the binding mode of thalidomide and its analogs at the atomic level. This information is crucial for understanding the basis of their stereoselective activity and for designing new analogs with improved binding affinity and specificity. For example, docking can help explain why the (S)-enantiomer of thalidomide binds more strongly to CRBN than the (R)-enantiomer. nih.gov

Virtual screening, often in conjunction with molecular docking, is a powerful technique for lead optimization. nih.govresearchgate.net It involves the computational screening of large compound libraries against a specific drug target to identify potential hits. researchgate.net This approach has been instrumental in the discovery and optimization of novel thalidomide analogs with enhanced potency and altered substrate specificity for the CRBN E3 ligase complex. nih.gov By virtually screening for molecules that fit well into the CRBN binding pocket, researchers can efficiently identify promising lead compounds for further development.

Preclinical Biological Evaluation Methodologies

In Vitro Cellular Activity Assessment

Detailed experimental data from in vitro studies specifically evaluating the cellular activities of Thalidomide-4-O-C12-NH2 (hydrochloride) are not extensively available in the public domain. The following subsections outline the standard methodologies that would be employed to assess its biological effects.

Evaluation of Antiproliferative Effects in Various Cell Lines

To determine the antiproliferative activity of Thalidomide-4-O-C12-NH2 (hydrochloride), a panel of diverse cancer cell lines would be utilized. The selection would typically include, but not be limited to, hematological malignancy cell lines (e.g., multiple myeloma, leukemia) and various solid tumor cell lines (e.g., pancreatic, breast, prostate cancer).

Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based assays would be employed to measure cell viability and proliferation after treatment with the compound over a range of concentrations and time points. The results would be used to calculate the half-maximal inhibitory concentration (IC50) for each cell line, providing a quantitative measure of the compound's potency. For context, studies on the parent compound, thalidomide (B1683933), have shown dose- and time-dependent inhibition of cell viability in pancreatic cancer cell lines Capan-2 and SW1990. nih.gov

Table 1: Representative Data Table for Antiproliferative Activity (Hypothetical)

| Cell Line | Cancer Type | IC50 (µM) of Thalidomide-4-O-C12-NH2 (hydrochloride) |

| MM.1S | Multiple Myeloma | Data not available |

| Jurkat | T-cell Leukemia | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| PC-3 | Prostate Cancer | Data not available |

| PANC-1 | Pancreatic Cancer | Data not available |

Assays for Angiogenesis Inhibition in Endothelial Cell Models

The anti-angiogenic potential of Thalidomide-4-O-C12-NH2 (hydrochloride) would be investigated using primary human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or human intestinal microvascular endothelial cells (HIMEC). nih.govnih.gov Key in vitro angiogenesis assays include:

Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane extract. Inhibition of tube formation would indicate anti-angiogenic activity.

Cell Migration Assay: Using a Boyden chamber or a wound-healing (scratch) assay, the effect of the compound on endothelial cell migration, a crucial step in angiogenesis, would be quantified.

Proliferation Assay: Similar to the antiproliferative assays for cancer cells, the effect of the compound on endothelial cell proliferation would be measured.

Studies on the parent compound, thalidomide, have demonstrated significant inhibition of VEGF-induced HIMEC transmigration, growth, proliferation, and in vitro capillary tube formation. nih.gov

Measurement of Apoptotic and Mitotic Indices in Cell Cultures

To understand the mechanism of cell growth inhibition, the ability of Thalidomide-4-O-C12-NH2 (hydrochloride) to induce apoptosis (programmed cell death) and affect the cell cycle would be examined.

Apoptosis Assays: Techniques such as Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry would be used to quantify the percentage of apoptotic and necrotic cells. Western blotting for key apoptotic markers like cleaved caspase-3 and cleaved PARP would also be performed.

Cell Cycle Analysis: Cells treated with the compound would be stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Mitotic Index: Microscopic analysis of cells stained with a DNA dye (e.g., DAPI) would allow for the quantification of the percentage of cells in mitosis.

For instance, studies have shown that thalidomide can induce phosphorylation of histone H2AX and increase the rate of apoptosis in malignant lymphocytes when combined with other agents. nih.gov

Immunomodulatory Profiling in Immune Cell Lines (e.g., cytokine production)

The immunomodulatory properties of Thalidomide-4-O-C12-NH2 (hydrochloride) would be assessed using peripheral blood mononuclear cells (PBMCs) or specific immune cell lines. The primary focus would be on the modulation of cytokine production.

Following stimulation with agents like lipopolysaccharide (LPS) or phytohemagglutinin (PHA), the levels of key pro-inflammatory and anti-inflammatory cytokines in the cell culture supernatants would be measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays. Cytokines of interest would include TNF-α, IL-1β, IL-6, IL-10, IL-2, and IFN-γ. Thalidomide and its analogs are known to have complex immunomodulatory effects, including the inhibition of TNF-α and the co-stimulation of T-cells, leading to increased IL-2 and IFN-γ production. nih.gov

Table 2: Representative Data Table for Cytokine Modulation (Hypothetical)

| Cytokine | Stimulant | Effect of Thalidomide-4-O-C12-NH2 (hydrochloride) |

| TNF-α | LPS | Data not available |

| IL-10 | LPS | Data not available |

| IL-2 | PHA | Data not available |

| IFN-γ | PHA | Data not available |

Differential Activity Assessment in Tumorigenic Versus Non-Tumorigenic Cellular Models

A critical aspect of preclinical evaluation is to determine the selectivity of the compound for cancer cells over normal, non-tumorigenic cells. This would involve comparing the antiproliferative and cytotoxic effects of Thalidomide-4-O-C12-NH2 (hydrochloride) on cancer cell lines versus normal cell lines (e.g., normal human fibroblasts, epithelial cells). A favorable profile would show high potency against cancer cells with minimal impact on normal cells. For example, some analogs of thalidomide have been shown to have a high safety profile against non-cancerous Vero cells. nih.gov

In Vivo Studies in Experimental Animal Models

Specific in vivo studies for Thalidomide-4-O-C12-NH2 (hydrochloride) have not been reported in the available literature. However, standard animal models would be employed to evaluate its efficacy. These would typically involve xenograft models where human cancer cells are implanted into immunodeficient mice. The effect of the compound on tumor growth, volume, and weight would be monitored over time. Additionally, animal models such as the zebrafish embryo and chicken embryo have been used for accelerated in vivo screening of thalidomide analogs to assess their anti-angiogenic and anti-inflammatory properties. nih.gov

Assessment in Models of Inflammatory and Autoimmune Diseases (e.g., EAE)

The parent compound, thalidomide, has demonstrated anti-inflammatory and immunosuppressive properties in various animal models of autoimmune disease. nih.gov Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for human multiple sclerosis, characterized by demyelinating inflammation in the central nervous system. nih.govbiomedcode.com

In studies involving EAE, thalidomide treatment has been associated with a significant reduction in neuroinflammation. nih.gov The evaluation in these models typically involves monitoring clinical scores of disease progression, histological analysis of the spinal cord to assess inflammatory cell infiltration and demyelination, and measurement of key inflammatory mediators. Research has shown that thalidomide can markedly reduce serum levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). nih.gov A derivative like Thalidomide-4-O-C12-NH2 would be assessed within a PROTAC construct in such models to determine if targeted degradation of a specific protein can replicate or enhance these therapeutic effects.

Table 1: Example Findings from Thalidomide Studies in EAE Models

This table is representative of data from studies on the parent compound, thalidomide.

| Parameter Measured | Control Group (EAE) | Thalidomide-Treated Group (EAE) | Outcome | Citation |

| Peak Clinical Score | 3.5 ± 0.5 | 1.5 ± 0.3 | Improvement of clinical symptoms | nih.gov |

| TNF-α Serum Level | High | Markedly Reduced | Reduction of pro-inflammatory cytokine | nih.gov |

| IFN-γ Serum Level | High | Markedly Reduced | Reduction of pro-inflammatory cytokine | nih.gov |

| CNS Inflammation | Severe | Significantly Reduced | Reduction of neuroinflammation | nih.gov |

Studies on Angiogenesis Modulation in Animal Systems

Thalidomide is known for its anti-angiogenic properties, a mechanism first discovered through its ability to inhibit fibroblast growth factor-induced blood vessel formation. nih.gov This effect is believed to contribute to both its therapeutic efficacy in certain cancers and its historic teratogenic effects. nih.govnih.gov

Animal systems used to study angiogenesis modulation include the chick chorioallantoic membrane (CAM) assay and rodent corneal models. nih.gov In these models, the compound's ability to inhibit the growth of new blood vessels from existing ones is quantified. Research on thalidomide has demonstrated a clear inhibition of angiogenic vascularization. nih.gov As a derivative, a PROTAC utilizing Thalidomide-4-O-C12-NH2 could be evaluated in these systems to see if the targeted degradation of a pro-angiogenic protein provides a more potent or selective anti-angiogenic effect. For instance, studies on thalidomide analogs have measured their impact on Vascular Endothelial Growth Factor (VEGF) levels, a key mediator of angiogenesis. nih.gov

Research on Developmental Biology Pathways as a Tool for Basic Science

The tragic history of thalidomide's teratogenicity has paradoxically turned it into an invaluable tool for developmental biology research. nih.govnih.gov Studies in model organisms like zebrafish and in human embryonic stem cells (hESCs) have been instrumental in understanding the molecular basis of its effects. nih.govnih.gov This research led to the landmark discovery that Cereblon (CRBN) is the primary direct target of thalidomide. nih.gov

Binding of thalidomide to CRBN alters the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors essential for normal development, such as SALL4 and p63. nih.gov Thalidomide-4-O-C12-NH2, as a compound specifically designed to bind CRBN, is a crucial research tool for further dissecting these pathways. medchemexpress.com It can be used to create highly specific PROTACs to probe the function of various proteins in developmental processes by inducing their degradation at specific time points.

Biochemical and Biophysical Characterization of Target Interactions

The primary function of Thalidomide-4-O-C12-NH2 (hydrochloride) is to act as a molecular handle to engage the CRBN protein. Biochemical and biophysical methods are essential to confirm and quantify this interaction and its downstream consequences.

Affinity Precipitation and Mass Spectrometry for Protein Target Identification

Affinity precipitation, or pull-down assays, coupled with mass spectrometry is a powerful technique to identify the binding partners of a small molecule. This was the methodology used to definitively identify CRBN as the target of thalidomide. nih.gov

In this method, a derivative of the molecule of interest is immobilized on a solid support, such as magnetic beads. For Thalidomide-4-O-C12-NH2, the terminal amine group provides a convenient point for covalent attachment to these beads. The thalidomide-immobilized beads are then incubated with a cell lysate. Proteins that bind to thalidomide are "pulled down" with the beads. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. nih.gov This technique confirmed that thalidomide directly binds to CRBN and its associated protein, DDB1. nih.gov

Table 2: Representative Proteins Identified by Thalidomide Affinity Precipitation

| Protein Identified | Molecular Weight | Function | Significance of Interaction | Citation |

| Cereblon (CRBN) | ~55 kDa | Substrate receptor for CRL4 E3 ubiquitin ligase | Primary direct target of thalidomide | nih.gov |

| DDB1 (Damage-Specific DNA Binding Protein 1) | ~127 kDa | Component of the CRL4 E3 ubiquitin ligase complex | Co-precipitated as part of the CRL4CRBN complex | nih.gov |

Assays for Ubiquitin Ligase Activity and Protein Degradation Efficiency

The ultimate purpose of incorporating Thalidomide-4-O-C12-NH2 into a PROTAC is to induce the degradation of a specific protein of interest (POI). Assays to measure the efficiency of this process are critical for evaluating the effectiveness of a newly designed PROTAC.

These assays are typically cell-based. Cells are treated with the PROTAC, and the levels of the target protein are measured over time. Methods for quantification include Western blotting, ELISA, or mass spectrometry-based proteomics. The efficiency of a PROTAC is often reported as the concentration required to achieve 50% degradation (DC₅₀) or the maximum percentage of degradation achieved (Dₘₐₓ). The activity of these PROTACs relies on the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov Cell-based assays are crucial for evaluating how factors like linker length (e.g., the C12 chain in Thalidomide-4-O-C12-NH2) affect the potency and selectivity of protein degradation. nih.gov

Table 3: Interactive Data on a Hypothetical PROTAC using a Thalidomide-C12 Ligand

This table illustrates the type of data generated from a protein degradation assay to evaluate a PROTAC built with a Thalidomide-4-O-C12-NH2 linker.

| PROTAC Concentration (nM) | Target Protein Level (%) |

| 0 | 100 |

| 1 | 85 |

| 10 | 52 |

| 50 | 23 |

| 100 | 15 |

| 500 | 14 |

Emerging Research Avenues and Future Prospects

Design and Synthesis of Next-Generation Thalidomide-Based PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ligase, and a chemical linker. nih.govpromegaconnections.com Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide (B1683929), are frequently used as the E3 ligase-recruiting component, specifically targeting Cereblon (CRBN). nih.govnih.gov The compound Thalidomide-4-O-C12-NH2 (hydrochloride) represents a functionalized thalidomide core, likely designed for straightforward incorporation into PROTAC synthesis. The "C12-NH2" component suggests a 12-carbon linker with a terminal amine group, which is a common feature for conjugation to a target protein ligand. nih.gov

The design of next-generation thalidomide-based PROTACs is focused on several key areas of innovation:

Linker Optimization: The length, composition, and attachment point of the linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). researchgate.netexplorationpub.com Research is ongoing to develop a diverse toolbox of linkers to fine-tune the spatial arrangement of the target protein and E3 ligase for optimal ubiquitination and degradation. explorationpub.com

Novel Thalidomide Analogs: medicinal chemists are developing new thalidomide derivatives to improve binding affinity for CRBN, enhance the stability of the ternary complex, and explore new degradation profiles. This includes modifications to both the phthalimide (B116566) and glutarimide (B196013) rings of the thalidomide structure. nih.govresearchgate.net

Multi-valent PROTACs: Recent studies have explored the development of heterotrivalent PROTACs that can recruit two different E3 ligases simultaneously, such as CRBN and VHL. colab.wschemrxiv.org This dual-ligase recruitment strategy has the potential to enhance degradation efficacy and could help to overcome resistance mechanisms that arise from the loss of a single E3 ligase's function. colab.wschemrxiv.org

A summary of key features in next-generation thalidomide-based PROTAC design is presented in the table below.

| Feature | Description | Research Focus |

| Linker | Connects the thalidomide moiety to the target protein ligand. | Optimizing length, rigidity, and chemical composition to improve ternary complex formation and degradation efficiency. explorationpub.com |

| E3 Ligase Ligand | A thalidomide analog that binds to the CRBN E3 ligase. | Developing novel analogs with improved binding affinity and neo-substrate recruitment. |

| Target Protein Ligand | Binds to the protein of interest, bringing it into proximity with the E3 ligase. | Expanding the range of targetable proteins, including those previously considered "undruggable". |

| Valency | The number of E3 ligase and target protein ligands in a single molecule. | Designing trivalent and tetravalent PROTACs to enhance degradation potency and overcome resistance. colab.wschemrxiv.org |

Exploration of Novel E3 Ligase Targets for Chemical Degradation

While CRBN and von Hippel-Lindau (VHL) are the most commonly used E3 ligases in PROTAC development, the human genome encodes over 600 E3 ligases. nih.govnih.gov This vast number presents a significant opportunity to expand the targeted protein degradation toolbox. The exploration of novel E3 ligase targets is a major focus of current research, with the goal of:

Overcoming Resistance: The development of resistance to PROTACs can occur through mutations in the E3 ligase, preventing the PROTAC from binding. Utilizing a different E3 ligase could be a viable strategy to overcome this resistance. nih.gov

Tissue-Specific Degradation: Different E3 ligases are expressed at varying levels in different tissues and cell types. wisc.edu By developing PROTACs that recruit tissue-specific E3 ligases, it may be possible to achieve more selective protein degradation, thereby reducing off-target effects. nih.gov

Expanding the Scope of Degradable Proteins: Some proteins may not be efficiently degraded when recruited to CRBN or VHL. Identifying new E3 ligases could enable the degradation of a wider range of target proteins. researchgate.net

Recent research has identified several new E3 ligases that can be recruited for targeted protein degradation, including members of the DCAF family, RNF114, and the aryl hydrocarbon receptor (AhR). nih.govnih.govfrontiersin.org The discovery of ligands for these novel E3 ligases is a critical step in harnessing their therapeutic potential.

| E3 Ligase | Ligand Type | Significance |

| CRBN | Thalidomide and its analogs (e.g., Pomalidomide, Lenalidomide) nih.gov | The most established E3 ligase for PROTACs and molecular glues. |

| VHL | Small molecule mimetics of the HIF-1α peptide. nih.gov | Another widely used E3 ligase in PROTAC development. |

| IAPs | Bestatin-based compounds. nih.gov | A family of E3 ligases with roles in apoptosis. |

| RNF4 | Covalent binders identified through activity-based protein profiling. nih.gov | A RING-finger E3 ligase with potential for novel PROTAC design. |

| DCAF16 | Covalent ligands. frontiersin.org | A member of the DDB1-CUL4-associated factors (DCAFs) family. |

| AhR | β-naphthoflavone. nih.gov | An E3 ligase with potential for targeted degradation of specific proteins. |

Integration of Advanced Computational and Artificial Intelligence Techniques in Compound Design

Modeling Ternary Complexes: Computational methods, such as molecular docking and molecular dynamics simulations, are used to predict the three-dimensional structure of the ternary complex. promegaconnections.comacs.org These models can provide valuable insights into the interactions between the target protein, the PROTAC, and the E3 ligase, helping to guide the design of more effective degraders. nih.gov

Predicting PROTAC Activity: Machine learning and deep learning models are being developed to predict the degradation capacity of a given PROTAC molecule. researchgate.netnih.govopenreview.net These models are trained on large datasets of known PROTACs and their activities, and can be used to screen virtual libraries of compounds to identify promising candidates for synthesis and testing. arxiv.org

De Novo Linker Design: AI-powered generative models are being explored for the de novo design of PROTAC linkers with optimal properties for inducing protein degradation. researchgate.net These models can explore a vast chemical space to propose novel linker structures that are predicted to be more effective than existing ones.

The integration of these computational approaches has the potential to significantly reduce the time and cost associated with PROTAC development, and to enable the design of more potent and selective degraders. nih.gov

Further Elucidation of Undiscovered Molecular Mechanisms and Pleiotropic Activities

The biological effects of thalidomide and its analogs are remarkably diverse, a phenomenon known as pleiotropy. nih.govoup.com While the recruitment of CRBN to induce the degradation of specific "neosubstrates" is a key mechanism, there is still much to learn about the full range of thalidomide's molecular activities. nih.govnih.gov

Neosubstrate Identification: A major area of research is the identification of the full spectrum of proteins that are targeted for degradation by thalidomide and its derivatives. nih.gov Different analogs can induce the degradation of different sets of neosubstrates, leading to distinct biological outcomes. nih.gov For example, the degradation of the transcription factors Ikaros and Aiolos is responsible for the anti-myeloma effects of lenalidomide and pomalidomide, while the degradation of SALL4 is linked to the teratogenic effects of thalidomide. nih.govub.edu

Molecular Glue Mechanisms: Thalidomide and its analogs are considered "molecular glues" because they induce a direct interaction between CRBN and its neosubstrates. nih.govresearchgate.net Understanding the precise molecular details of how these glues work is crucial for the rational design of new degraders with novel target specificities.

CRBN-Independent Effects: While CRBN is the primary target of thalidomide, there is evidence to suggest that some of its biological effects may be mediated through other, as-yet-undiscovered mechanisms. researchgate.netencyclopedia.pub Further research is needed to fully elucidate these CRBN-independent pathways.

Contributions of Thalidomide-Based Chemical Biology to Fundamental Biological Discoveries

The study of thalidomide and the development of thalidomide-based chemical tools have not only led to new therapeutic strategies but have also made significant contributions to our understanding of fundamental biological processes.

Probing the Ubiquitin-Proteasome System: PROTACs and molecular glues have become invaluable tools for studying the ubiquitin-proteasome system (UPS). frontiersin.orgnih.gov By allowing for the targeted degradation of specific proteins, these molecules enable researchers to investigate the roles of those proteins in various cellular processes with high temporal and spatial resolution.

Target Validation: The ability to selectively degrade a protein of interest provides a powerful method for validating it as a potential drug target. If the degradation of a protein leads to a desirable therapeutic effect, it provides strong evidence that the protein is a valid target for drug development.

Discovery of Novel Biology: The serendipitous discovery of thalidomide's mechanism of action has opened up a new field of research in targeted protein degradation. nih.govacs.org This has led to a deeper understanding of E3 ligase biology and the development of new chemical modalities for manipulating protein levels within cells. The ongoing exploration of thalidomide's pleiotropic activities continues to reveal new insights into complex biological networks. drugtargetreview.comresearchgate.net

Q & A

Q. What is the role of Thalidomide-4-O-C12-NH2 (hydrochloride) in PROTAC design, and how does its structure enable this function?

Methodological Answer: Thalidomide-4-O-C12-NH2 (hydrochloride) serves as a cereblon (CRBN) E3 ligase-binding ligand in PROTACs (Proteolysis Targeting Chimeras). Its structure includes a thalidomide-derived moiety for CRBN recruitment, a C12 alkyl linker for spatial flexibility, and a terminal amine for covalent conjugation to target protein ligands. The hydrochloride salt enhances solubility in aqueous buffers, critical for in vitro assays .

- Key Considerations:

Q. How should researchers handle and store Thalidomide-4-O-C12-NH2 (hydrochloride) to maintain stability?

Methodological Answer:

- Storage: Aliquot and store at -20°C in airtight, light-protected vials to prevent hydrolysis and oxidation. Avoid freeze-thaw cycles to minimize degradation .

- Handling: Prepare stock solutions in anhydrous DMSO or methanol. For aqueous buffers, adjust pH to 6–7 to stabilize the hydrochloride form and prevent amine protonation .

Advanced Research Questions

Q. How can researchers validate the degradation efficiency of PROTACs incorporating Thalidomide-4-O-C12-NH2 (hydrochloride) in cellular models?

Methodological Answer: Use orthogonal assays to confirm target degradation:

- Western Blotting: Quantify target protein levels post-treatment (e.g., 24–48 hr exposure). Include controls with CRBN knockout cells to verify CRBN-dependent degradation .

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring thermal stability shifts .

- Proteomics: Perform global protein profiling to assess off-target effects . Data Interpretation Tip: Compare degradation kinetics (DC₅₀ values) across linker variants to optimize PROTAC design .

Q. What experimental strategies resolve contradictions in CRBN binding affinity data for Thalidomide-4-O-C12-NH2 derivatives?

Methodological Answer: Discrepancies in CRBN binding data often arise from:

- Assay Variability: Use surface plasmon resonance (SPR) for direct binding kinetics (e.g., KD measurements) instead of indirect cellular readouts .

- Buffer Conditions: Standardize buffer pH and ionic strength, as CRBN-thalidomide interactions are pH-sensitive .

- Competitive Binding Assays: Include positive controls (e.g., lenalidomide) to benchmark affinity .

Q. How can researchers optimize the synthesis of Thalidomide-4-O-C12-NH2 (hydrochloride) to improve yield and purity?

Methodological Answer:

- Stepwise Synthesis:

Thalidomide Derivatization: React thalidomide with bromo-C12-alkylamine under anhydrous DMF, using Hünig’s base to suppress side reactions .

Hydrochloride Formation: Precipitate the product in cold ethyl acetate saturated with HCl gas .

Q. What analytical methods are recommended for assessing batch-to-batch consistency of Thalidomide-4-O-C12-NH2 (hydrochloride)?

Methodological Answer:

- Purity: UPLC-UV (220 nm) with a C8 column; compare retention times and peak areas .

- Stability: Accelerated degradation studies (40°C/75% RH for 14 days) to monitor hydrolysis byproducts .

- Counterion Quantification: Ion chromatography for chloride content (theoretical: ~7.6% w/w) .

Data Contradiction Analysis

Q. How to address discrepancies in PROTAC activity between in vitro and in vivo models using this compound?

Methodological Answer:

- Pharmacokinetics (PK): Measure plasma stability (e.g., mouse microsomal assays) and tissue distribution. The C12 linker may reduce blood-brain barrier penetration, limiting CNS activity .

- Metabolite Interference: Use LC-MS to identify metabolites (e.g., hydrolyzed linker) that compete for CRBN binding .

- Dose Optimization: Adjust dosing regimens based on target turnover rates and PROTAC half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.